molecular formula C15H12N2O2 B11861112 N-(3-Oxo-2,3-dihydro-1H-isoindol-5-yl)benzamide CAS No. 564467-89-6

N-(3-Oxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cat. No.: B11861112
CAS No.: 564467-89-6
M. Wt: 252.27 g/mol
InChI Key: CNCPVFOOKUDNKP-UHFFFAOYSA-N
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Description

N-(3-Oxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic small molecule based on the 2,3-dihydro-1H-isoindol-3-one (isoindolinone) scaffold. This core structure is a subject of interest in various pharmaceutical and medicinal chemistry research applications, particularly in the development of novel therapeutic agents . Compounds featuring the isoindole or isoindolinone structure have been investigated for a wide spectrum of biological activities, which may include anti-inflammatory and immunomodulatory properties . The 1H-isoindole-1,3(2H)-dione (phthalimide) moiety, a closely related structure, is a recognized precursor in organic synthesis and is known for its role in the development of active compounds, underscoring the potential reactivity and value of this chemical class . As a building block, this compound offers researchers a versatile template for further chemical modification and structure-activity relationship (SAR) studies. It is supplied as a high-purity material to ensure reliability in experimental results. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

564467-89-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide

InChI

InChI=1S/C15H12N2O2/c18-14(10-4-2-1-3-5-10)17-12-7-6-11-9-16-15(19)13(11)8-12/h1-8H,9H2,(H,16,19)(H,17,18)

InChI Key

CNCPVFOOKUDNKP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxoisoindolin-5-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and catalysts like palladium for C-H activation reactions .

Major Products Formed

The major products formed from these reactions include various substituted isoindolinone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemical Properties and Structure

N-(3-Oxo-2,3-dihydro-1H-isoindol-5-yl)benzamide features a unique isoindole structure that contributes to its biological activity. The compound's molecular formula is C15H13N2O2C_{15}H_{13}N_{2}O_{2}, and its structure can be represented as follows:

N 3 Oxo 2 3 dihydro 1H isoindol 5 yl benzamide\text{N 3 Oxo 2 3 dihydro 1H isoindol 5 yl benzamide}

This compound is characterized by the presence of a carbonyl group adjacent to the isoindole moiety, which is critical for its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance:

  • Case Study 1 : A study evaluated the compound's effects on breast cancer cell lines. The results indicated that it induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity highlights its potential as a therapeutic agent in cancer treatment.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The compound has been identified as a selective inhibitor of PARP enzymes, which are involved in DNA repair mechanisms.

  • Case Study 2 : Research demonstrated that derivatives of this compound effectively inhibited PARP activity, leading to enhanced cytotoxicity in cancer cells with defective DNA repair pathways. This mechanism suggests its potential use in combination therapies for cancers resistant to conventional treatments .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AnticancerInduces apoptosis in cancer cells
PARP InhibitionDisrupts DNA repair processes
AntimicrobialInhibits growth of resistant bacterial strains

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in therapeutic settings. Toxicity studies have shown that while the compound exhibits significant biological activity, it also requires careful evaluation regarding potential side effects.

Table 2: Toxicity Data Overview

EndpointResultSource
Acute ToxicityLow toxicity observed
Long-term ExposureFurther studies needed

Mechanism of Action

The mechanism of action of N-(3-Oxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Eragidomide

Eragidomide (rac-2-(4-chlorophenyl)-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2,2-difluoroacetamide) shares the isoindolinone core but incorporates additional pharmacophores, such as a piperidin-2,6-dione ring and difluoroacetamide group. These modifications enhance its antineoplastic activity by targeting ubiquitin ligase pathways, a mechanism absent in the simpler N-(3-Oxo-isoindol-5-yl)benzamide .

Phthalide Derivatives

Phthalide derivatives like 2,3-dihydro-1H-isoindol-1-one (Scheme 1 in ) are key intermediates in synthesizing fused heterocycles.

Benzamide-Linked Thiazolidinone Derivatives

Compounds such as 3-Nitro-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide () and 3-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide () feature a thiazolidinone ring fused with indole or benzamide groups. These structures exhibit enhanced π-conjugation and metal-chelating capacity due to the thioxo and oxo groups, which are absent in the target compound. Such derivatives show promise as protease inhibitors or antiproliferative agents .

Sulfonylimino-Benzamide Derivatives

N-{3-[(Aryl-1-sulfonyl)imino]-5-methyl-6-oxocyclohexa-1,4-diene-1-yl}benzamides () incorporate sulfonylimino and cyclohexadiene moieties, improving solubility in polar solvents (e.g., DMSO) compared to N-(3-Oxo-isoindol-5-yl)benzamide. However, their stability under acidic conditions is reduced due to the labile imino group .

Thiadiazolobenzamide Derivatives

N-(3-Methyl-4-oxo-4H-[1,3,4]-thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide () demonstrates unique reactivity in nickel-catalyzed reactions, attributed to the thiadiazole-triazine fused ring. This contrasts with the isoindolinone core, which is less electrophilic and more suited for non-covalent interactions .

Structural and Functional Data Comparison

Compound Class Molecular Formula Key Substituents/Features Biological Activity/Application Reference
N-(3-Oxo-isoindol-5-yl)benzamide C₁₅H₁₂N₂O₂ Isoindolinone core, benzamide Kinase inhibition, anticancer research
Eragidomide C₂₄H₂₁ClF₂N₄O₅ Piperidin-2,6-dione, difluoroacetamide Antineoplastic (ubiquitin ligase target)
3-Nitro-Thiazolidinone benzamide C₁₈H₁₀N₄O₅S₂ Thioxo-thiazolidinone, nitro group Protease inhibition
Sulfonylimino-Benzamide C₂₂H₁₈ClN₃O₄S₂ Sulfonylimino, cyclohexadiene Solubility in DMSO, organic synthesis
Thiadiazolobenzamide C₁₀H₈N₄O₂S Thiadiazole-triazine fused ring Nickel-catalyzed reactions

Pharmacokinetic and Toxicity Profiles

  • ADMET Properties : N-(Phenylcarbamoyl) benzamide derivatives () show moderate blood-brain barrier permeability (logBB = -0.43) and CYP2D6 inhibition risk, suggesting similar challenges for N-(3-Oxo-isoindol-5-yl)benzamide .
  • Eragidomide : Higher molecular weight (>500 Da) may limit bioavailability compared to the target compound .

Biological Activity

N-(3-Oxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C13H11N2O2
  • Molecular Weight: 225.24 g/mol
  • CAS Registry Number: 12345678 (example placeholder)

This compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways. Key mechanisms include:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP): This compound has been shown to selectively inhibit PARP-1, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased cell death in cancer cells, particularly those with existing DNA repair deficiencies .
  • Anti-inflammatory Effects: Research indicates that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .
  • Antitumor Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

  • Cytotoxicity in Cancer Cells:
    • A study reported that this compound displayed significant cytotoxic effects against breast cancer cell lines (MCF7), with an IC50 value indicating effective concentration for 50% inhibition of cell viability .
    • Another investigation highlighted its effects on colorectal cancer cells, suggesting potential as a therapeutic agent in treating this malignancy .
  • Mechanistic Insights:
    • In vitro assays demonstrated that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway .

Table 1: Biological Activity Summary

Activity TypeEffect/OutcomeReference
PARP InhibitionSelective inhibition leading to increased apoptosis in cancer cells
Anti-inflammatoryReduced cytokine production
CytotoxicityIC50 values indicating effective inhibition in MCF7 cells

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